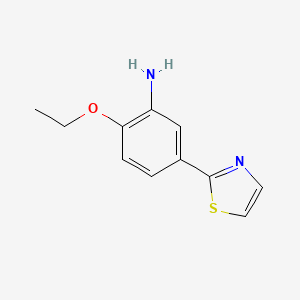

2-Ethoxy-5-(1,3-thiazol-2-yl)aniline

Description

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the largest and most diverse class of organic compounds. researchgate.netorganic-chemistry.org Their prevalence is particularly notable in the realm of medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. organic-chemistry.orgbepls.com The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique electronic properties, polarity, and hydrogen bonding capabilities that are crucial for molecular recognition and interaction with biological targets. bepls.com

These compounds are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics, which have historically served as the inspiration for many synthetic drugs. researchgate.net The versatility of heterocyclic scaffolds allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the drug design and development process. bepls.com Consequently, the synthesis and functionalization of heterocyclic compounds remain a vibrant and highly active area of contemporary chemical research. ias.ac.in

Role of the Thiazole (B1198619) Ring System as a Versatile Chemical Scaffold

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a prominent scaffold in a multitude of pharmacologically important molecules. nih.govtandfonline.com Its presence in approved drugs such as sulfathiazole, ritonavir, and lurasidone (B1662784) underscores its importance in medicinal chemistry. nih.gov The thiazole nucleus is not only a key component of many synthetic pharmaceuticals but is also found in natural products like vitamin B1 (thiamine). mdpi.com

The utility of the thiazole ring stems from its unique electronic properties and the multiple sites available for functionalization. acs.orgsigmaaldrich.com This allows chemists to generate large libraries of diverse thiazole-containing compounds for screening in drug discovery programs. nih.gov The aromatic nature of the thiazole ring contributes to its stability and provides a rigid framework for the precise spatial arrangement of functional groups. acs.org

The 1,3-thiazole ring is a planar, aromatic system resulting from the delocalization of pi-electrons. acs.org This aromaticity is a key feature that influences its chemical behavior. The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic distribution. The nitrogen atom at position 3 is basic and can be readily protonated. pharmaguideline.com The carbon atom at position 2 (C2) is the most electron-deficient, making it susceptible to deprotonation by strong bases and subsequent reaction with electrophiles. pharmaguideline.comwikipedia.org Conversely, the carbon atom at position 5 (C5) is relatively electron-rich, rendering it the preferred site for electrophilic substitution reactions like halogenation and sulfonation. pharmaguideline.com The reactivity of the thiazole ring can be summarized as follows:

| Position | Electronic Nature | Common Reactions |

| N-3 | Basic | Protonation, N-alkylation pharmaguideline.com |

| C-2 | Electron-deficient | Deprotonation followed by electrophilic attack pharmaguideline.comwikipedia.org |

| C-4 | Nearly neutral | Less reactive towards electrophiles and nucleophiles pharmaguideline.com |

| C-5 | Electron-rich | Electrophilic substitution (e.g., halogenation, sulfonation) pharmaguideline.com |

This distinct reactivity at different positions allows for the selective modification of the thiazole nucleus.

The ability to introduce a wide variety of substituents onto the thiazole ring is a major reason for its prevalence in chemical research. A diverse array of synthetic methods has been developed to construct and functionalize the thiazole core. The most well-known method for the synthesis of the thiazole ring itself is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. bepls.com Other classical methods include the Robinson-Gabriel and Cook-Heilborn syntheses. bepls.com

Modern synthetic chemistry has expanded the toolkit for thiazole functionalization to include transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of aryl, alkyl, and other groups at various positions on the ring. mdpi.com Direct C-H activation is an increasingly important strategy for the regioselective functionalization of thiazoles, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. mdpi.com The ability to install diverse functional groups on the thiazole scaffold is crucial for exploring structure-activity relationships in drug discovery and for creating novel materials with tailored electronic and photophysical properties. nih.gov

Importance of Substituted Aniline (B41778) Derivatives in Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast range of more complex molecules. wikipedia.org They are key components in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. nih.gov The versatility of anilines stems from the reactivity of both the amino group and the aromatic ring. nih.govpharmaffiliates.com

The amino group (-NH₂) of aniline is a strong electron-donating group, which significantly influences the reactivity of the aromatic ring. rsc.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. mdpi.com This makes the aniline ring highly activated towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. nih.govmdpi.com

However, the basicity of the amino group (pKa of anilinium ion is ~4.6) means that in acidic conditions, it can be protonated to form the anilinium ion (-NH₃⁺). rsc.org The anilinium group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. nih.gov This dual reactivity under different pH conditions provides a powerful tool for controlling the regioselectivity of reactions involving anilines.

| Property | Description |

| Basicity | Aniline is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring. rsc.org |

| Nucleophilicity | The nitrogen lone pair makes aniline a good nucleophile, readily undergoing reactions like acylation and alkylation. rsc.org |

| Reactivity towards Electrophiles | The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. mdpi.com |

| Reactivity in Acidic Media | Protonation of the amino group forms the anilinium ion, which is a deactivating, meta-director. nih.gov |

The term "synthon" refers to a conceptual building block in retrosynthetic analysis. Substituted anilines are exceptionally valuable synthons due to their predictable reactivity and the ease with which they can be incorporated into more complex structures. wikipedia.org The amino group can be readily transformed into a wide variety of other functional groups. For instance, diazotization of the amino group to form a diazonium salt opens up a vast array of subsequent reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and many others. nih.gov

Furthermore, the development of modern cross-coupling reactions has greatly expanded the utility of aniline derivatives. For example, palladium-catalyzed reactions such as the Buchwald-Hartwig amination allow for the formation of C-N bonds, enabling the synthesis of complex diarylamines and other nitrogen-containing structures. The ability to use substituted anilines in multicomponent reactions further highlights their importance as versatile building blocks for the efficient construction of complex molecules. researcher.life The strategic use of substituted anilines as synthons is a cornerstone of modern organic synthesis, enabling the creation of novel pharmaceuticals, materials, and other functional molecules.

Contextualizing the 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline Structure within Existing Chemical Literature

The specific compound this compound is not extensively detailed in readily available scientific literature. However, by dissecting its structure into the ethoxy-substituted aniline and the thiazole-aniline core, we can draw parallels from existing research on related molecules to appreciate its chemical context.

Analogous Ethoxy-Substituted Heterocyclic Anilines

The presence of an ethoxy group on an aniline ring can significantly influence the molecule's electronic properties and biological activity. While direct data on this compound is scarce, the study of other ethoxy-substituted anilines provides valuable insights. For instance, compounds like 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline have been synthesized, indicating an interest in the placement of ethoxy groups on similar bicyclic systems. bldpharm.com The ethoxy group, being an electron-donating group, can modulate the reactivity of the aniline ring and its potential as a building block in larger molecular assemblies.

| Compound Name | CAS Number | Molecular Formula | Structural Features |

| 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline | 328109-15-5 | C15H14N2OS | Ethoxy-substituted benzothiazole (B30560) attached to an aniline ring. |

| 2-ethoxy-1,3-thiazole-5-carboxylic acid | Not Available | C6H7NO3S | An ethoxy group on a thiazole ring with a carboxylic acid substituent. uni.lu |

| 4-[2-(4-aminophenoxy)ethoxy]aniline | Not Available | C14H16N2O2 | Two aniline rings linked by an ethoxy bridge. matrix-fine-chemicals.com |

This table is populated with examples of ethoxy-substituted aniline and thiazole compounds to provide context for the main subject of the article.

Comparative Analysis of Related Thiazole-Aniline Frameworks

The thiazole-aniline framework is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Thiazole derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netmdpi.com The aniline moiety, a versatile building block in synthetic chemistry, is also a key component in many bioactive molecules. beilstein-journals.org

The combination of these two motifs in compounds like 4-(Benzo[d]thiazol-2-ylmethyl)aniline showcases the synthetic efforts to explore this chemical space. bldpharm.com The electronic interplay between the electron-rich aniline ring and the electron-deficient thiazole ring can give rise to unique photophysical properties and biological activities. Research into related structures, such as dimethylaniline-substituted thiazoles, has demonstrated significant anticancer activity. nih.gov

| Compound Name | CAS Number | Key Structural Elements | Noted Research Area |

| 4-(Benzo[d]thiazol-2-ylmethyl)aniline | 37859-28-2 | Benzothiazole linked to aniline via a methylene (B1212753) bridge. bldpharm.com | Building block for organic synthesis. bldpharm.com |

| 2-(1,3-Benzothiazol-2-yl)aniline | 29483-73-6 | Direct linkage of benzothiazole and aniline. | Privileged scaffold in drug discovery. |

| 2-ethoxy-N,N-diethyl-5-(1,3-thiazol-4-yl)aniline | Not Available | Diethylaniline with a thiazole substituent. nih.gov | Chemical synthesis and characterization. nih.gov |

This interactive table provides a comparative look at different thiazole-aniline frameworks documented in chemical literature.

Research Objectives and Scope for this compound

Given the established importance of both thiazole and aniline scaffolds in chemical and pharmaceutical sciences, the compound this compound represents a logical target for further investigation. The primary research objectives for this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to access this compound and its derivatives. This would involve a thorough characterization of their structural and physicochemical properties.

Medicinal Chemistry Exploration: Investigating the potential biological activities of this compound. Drawing from the known activities of related thiazole-anilines, initial screenings could target anticancer, antimicrobial, and anti-inflammatory pathways. The specific substitution pattern (2-ethoxy and 5-thiazolyl) offers a unique electronic and steric profile that could lead to novel biological interactions.

Materials Science Applications: The conjugated system formed by the thiazole and aniline rings suggests potential applications in materials science, such as in the development of organic dyes or electronic materials. mdpi.com

The scope of future research should aim to build a comprehensive profile of this compound, moving from fundamental synthesis to the exploration of its potential applications. This systematic approach will help to fully elucidate the scientific value of this particular molecular architecture.

Structure

3D Structure

Properties

CAS No. |

500730-98-3 |

|---|---|

Molecular Formula |

C11H12N2OS |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

2-ethoxy-5-(1,3-thiazol-2-yl)aniline |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-10-4-3-8(7-9(10)12)11-13-5-6-15-11/h3-7H,2,12H2,1H3 |

InChI Key |

OLTQVZQIMAJSPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC=CS2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 5 1,3 Thiazol 2 Yl Aniline and Its Precursors

Retrosynthetic Analysis of 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline

A retrosynthetic analysis of this compound provides a strategic roadmap for its synthesis. The primary disconnection involves the transformation of the aniline (B41778) functional group back to a nitro group, a common and reliable synthetic step achieved via catalytic reduction. mdpi.comorganic-chemistry.org This identifies 2-(4-Ethoxy-3-nitrophenyl)-1,3-thiazole as the immediate key precursor.

Further disconnection focuses on the formation of the thiazole (B1198619) ring itself. The most prominent and versatile method for this is the Hantzsch thiazole synthesis. bepls.comresearchgate.net This approach breaks the thiazole ring down into a thioamide and an α-halocarbonyl component. Consequently, the precursor 2-(4-Ethoxy-3-nitrophenyl)-1,3-thiazole can be disconnected into 4-Ethoxy-3-nitrobenzothioamide and a two-carbon electrophilic synthon, such as chloroacetaldehyde (B151913) or bromoacetaldehyde.

The final key disconnection targets the ethoxy group on the phenyl ring. This C-O bond can be retrosynthetically cleaved, suggesting a Williamson ether synthesis as the forward reaction. masterorganicchemistry.comyoutube.com This points to a phenolic precursor, 2-(4-Hydroxy-3-nitrophenyl)-1,3-thiazole , which would be etherified using an ethylating agent.

Combining these steps, a plausible forward synthetic pathway emerges:

Begin with a suitably substituted nitrophenol, such as 4-hydroxy-3-nitrobenzaldehyde.

Introduce the ethoxy group via an etherification reaction to yield 4-ethoxy-3-nitrobenzaldehyde (B159400).

Convert the aldehyde to the corresponding thioamide, 4-ethoxy-3-nitrobenzothioamide.

Construct the thiazole ring through a Hantzsch cyclization with an appropriate α-halocarbonyl to form 2-(4-Ethoxy-3-nitrophenyl)-1,3-thiazole.

Perform a final reduction of the nitro group to afford the target molecule, this compound.

Direct Synthesis Approaches to the Thiazole Ring System

The formation of the 2-aryl-1,3-thiazole core is a critical step in the synthesis of the target compound. Several cyclocondensation methods are available for this transformation, with the Hantzsch synthesis being the most traditional and widely applied. researchgate.net

The Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole nucleus, involving the condensation of an α-haloketone or α-haloaldehyde with a thioamide. bepls.comderpharmachemica.com In the context of synthesizing the precursor 2-(4-Ethoxy-3-nitrophenyl)-1,3-thiazole, the reaction would involve the cyclocondensation of 4-Ethoxy-3-nitrobenzothioamide with an α-haloacetaldehyde derivative (e.g., chloroacetaldehyde or bromoacetaldehyde).

The mechanism proceeds via initial S-alkylation of the thioamide by the α-haloaldehyde, forming an intermediate thioimino ester. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. The reaction conditions are generally mild, often carried out in a polar solvent like ethanol (B145695). derpharmachemica.com

| Thioamide Component | α-Halocarbonyl Component | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Thiobenzamides | Phenacyl Bromides | Ethanol | Reflux | Good to Excellent | derpharmachemica.comnih.gov |

| Thiourea (B124793) | 3-(Bromoacetyl)-4-hydroxy-pyran-2-one | Silica Supported Tungstosilisic Acid | Conventional heating or ultrasonic irradiation | 79-90% | nih.govresearchgate.net |

| Thiourea | α-Bromoketones | Ethanol | Grinding at room temperature | Good | researchgate.net |

While the Hantzsch synthesis is robust, alternative methods offer different pathways to the thiazole ring. One notable approach is the one-pot, multi-component reaction involving a substituted benzaldehyde, thiourea, and an α-haloketone. bepls.comnih.gov This method avoids the pre-synthesis and isolation of the thioamide intermediate. For the target molecule's precursor, this could hypothetically involve reacting 4-ethoxy-3-nitrobenzaldehyde with thiourea and an oxidizing agent or a suitable coupling partner that forms the thiazole ring in situ.

Another strategy involves the reaction of 2-aminothiophenols with aldehydes, typically leading to benzothiazoles. researchgate.netnih.gov Although this yields a fused ring system, the underlying principle of cyclocondensation between an aldehyde and a sulfur-containing amine highlights a broader class of reactions for forming C-N and C-S bonds to create the thiazole heterocycle.

Introduction of the Ethoxy Moiety

The Williamson ether synthesis is the most common and effective method for this transformation. masterorganicchemistry.comyoutube.com This reaction involves the SN2 displacement of a halide from an ethylating agent by a phenoxide ion. The synthesis requires a phenol (B47542) precursor, such as 2-hydroxy-5-nitroaniline or a derivative thereof. The phenolic proton, being the most acidic, is first removed by a suitable base to generate the nucleophilic phenoxide. youtube.com

| Phenolic Substrate | Base | Ethylating Agent | Solvent | Reference |

|---|---|---|---|---|

| Substituted Phenols | Sodium Hydride (NaH) | Ethyl Bromide (EtBr) | Tetrahydrofuran (THF) | youtube.com |

| Substituted Phenols | Potassium Carbonate (K₂CO₃) | Ethyl Iodide (EtI) | Acetone or DMF | mdpi.com |

| Phenols | Sodium Hydroxide (NaOH) | Diethyl Sulfate ((Et)₂SO₄) | Water/Organic Biphasic | masterorganicchemistry.com |

The choice of base and solvent is important; strong bases like sodium hydride are used in aprotic solvents like THF or DMF, while weaker bases like potassium carbonate are often used in polar aprotic solvents like acetone. youtube.com

When using a precursor with multiple reactive sites, such as 4-amino-3-nitrophenol, regioselectivity becomes a paramount concern. prepchem.com The phenolic hydroxyl group is significantly more acidic (pKa ≈ 7-10) than the amino group (pKa of anilinium ion ≈ 4-5) or aliphatic alcohols. Therefore, under controlled basic conditions, the phenoxide will be formed preferentially, directing the ethylation to the desired oxygen atom.

The electronic nature of the substituents on the aromatic ring influences the acidity of the phenolic proton. The presence of the electron-withdrawing nitro group increases the acidity of the phenol, facilitating its deprotonation. paspk.org In a precursor like 2-hydroxy-5-nitroaniline, the nitro and amino groups are positioned such that they influence the reactivity of the hydroxyl group for O-alkylation. The synthesis of the correct phenol isomer is itself a challenge, often relying on regioselective nitration of a substituted phenol, where reaction conditions can be tuned to favor the formation of ortho- or para-nitrophenol products. researchgate.net Careful selection of the starting material and reaction conditions is therefore essential to ensure the ethoxy group is introduced at the correct position relative to the other functionalities.

Incorporation of the Aniline Functionality

The introduction of the aniline group is a critical step in the synthesis of the target compound. This can be achieved through various amination strategies or by forming an intermediate that can be readily converted to the amine.

Direct amination of an aryl halide or triflate is a powerful method for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent technique for this transformation. rsc.orgwikipedia.org This reaction is valued for its milder conditions compared to older methods and its tolerance for a wide range of functional groups. wikipedia.orgias.ac.in In the context of synthesizing aniline derivatives, an aryl halide precursor would be coupled with an ammonia (B1221849) equivalent or a primary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.orgmit.edu For instance, palladium acetate (B1210297) combined with a chelating bisphosphine ligand like DPEphos has proven to be a highly active catalyst system for coupling anilines with aryl bromides. mit.edu

Another approach is nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring, such as a halide, is displaced by an amine nucleophile. fishersci.se This reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring. fishersci.sescranton.edu The reaction is often carried out in polar organic solvents like DMSO or ethanol, with a base such as potassium carbonate, and may require heating to reflux for several hours. fishersci.se

Table 1: Comparison of Amination Methodologies for Aniline Synthesis

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Palladium complex with phosphine ligands rsc.org | Often uncatalyzed, but requires activated substrates fishersci.se |

| Substrates | Aryl halides (Cl, Br, I), triflates wikipedia.org | Aryl halides with electron-withdrawing groups scranton.edu |

| Amine Source | Primary/secondary amines, ammonia equivalents rsc.org | Amines, ammonia fishersci.se |

| Conditions | Mild to moderate heating, base required wikipedia.org | Often requires high temperatures (reflux) fishersci.se |

| Advantages | Broad substrate scope, high functional group tolerance ias.ac.in | Simpler reagents, no transition metal catalyst needed |

| Limitations | Catalyst cost and sensitivity, ligand optimization acs.org | Limited to activated substrates, harsh conditions |

Azo Coupling Reactions for Aniline Derivatives in Related Compounds

Azo coupling provides an indirect route to synthesizing aniline derivatives. This two-step process begins with the synthesis of an aromatic diazonium ion from an existing aniline derivative, which is then coupled with another aromatic compound. nih.gov The resulting azo compound, characterized by the -N=N- chromophore, can subsequently be reduced to form two separate amine functionalities. nih.govroadmaptozero.comulisboa.pt This reductive cleavage of the azo bond is a well-established method for producing aromatic amines. roadmaptozero.com

The direct oxidative coupling of anilines can also produce symmetrical or unsymmetrical azo compounds. nih.gov Various metal catalysts, including copper and manganese-based reagents, have been employed to facilitate this reaction using air or other oxidants. nih.gov For example, a microwave-assisted, metal-free approach allows for the direct cross-condensation of nitroarenes with anilines to produce unsymmetrical azo dyes in high yields. nih.gov The plausible mechanism involves the aniline derivative acting as an in situ reductant for the nitro group, forming a nitroso intermediate which then reacts with the remaining aniline in a Mill's reaction to yield the azo dye. nih.gov Subsequent reduction of this azo intermediate would yield the desired substituted aniline.

Multi-Component Reaction Design for Efficient Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient strategy for synthesizing complex molecules like thiazole derivatives. researchgate.netnih.govnih.gov These reactions are advantageous due to their operational simplicity, high atom economy, and ability to rapidly build molecular complexity, often reducing the need for purification of intermediates. nih.govbepls.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and environmental impact. Key factors include the choice of solvent, catalyst, temperature, and pressure.

The choice of solvent can significantly influence reaction rates and yields. In the synthesis of thiazole derivatives, solvents such as ethanol, DMSO, acetonitrile, and toluene (B28343) have been investigated. nih.gov In some modern approaches, greener solvents like glycerol, PEG-400, or even water are preferred to minimize environmental impact. bepls.comnih.gov For palladium-catalyzed aminations, the reaction is known to be highly sensitive to the solvent, with studies showing that even trace impurities can affect efficiency. acs.org

Catalysis is central to many synthetic steps. In thiazole synthesis, catalysts can range from simple acids (acetic acid, HCl) to transition metals (palladium, copper). nih.gov For instance, ligand-free palladium acetate (Pd(OAc)₂) has been shown to be highly efficient for the direct arylation of thiazoles. organic-chemistry.org In MCRs for thiazoles, enzymes like lipase (B570770) can serve as effective and environmentally friendly catalysts, especially when combined with ultrasound irradiation to accelerate the reaction. mdpi.comnih.gov

Table 2: Examples of Optimized Catalysts and Solvents in Heterocycle Synthesis

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydrazinyl Thiazole Synthesis | None (Microwave) | Solvent-free | N/A (300 W) | High | bepls.com |

| 2-Aminothiazole Synthesis | None | PEG-400 | 100 | Good | bepls.com |

| Thiazole MCR | Trypsin (enzyme) | Ethanol | 45 | up to 94 | mdpi.com |

| Thiazole Synthesis | Lipase (enzyme) | Water | Ambient | 97 | nih.gov |

| Buchwald-Hartwig Amination | Pd Precatalyst/CPhos | 1,4-Dioxane | 50 | Good | nih.gov |

Temperature and Pressure Optimization

Temperature is a critical parameter that must be carefully controlled. Many reactions for synthesizing heterocyclic compounds require heating, with temperatures often ranging from ambient to 130°C or higher. nih.govacs.org For example, elevating the temperature from 25°C to 50°C in a phosphine-catalyzed annulation reaction significantly accelerated the process and increased the yield from 71% to 88%. acs.org Thermal analysis studies on related heterocyclic drug candidates show that these compounds are generally stable above 260°C, indicating that synthetic reactions can be safely conducted at elevated temperatures without decomposition. mdpi.com

High-pressure chemistry offers another dimension for reaction optimization, although it is less commonly used for standard laboratory synthesis. Applying high pressure can alter reaction pathways, accelerate rates, and lead to the formation of novel products by changing molecular distances and structural periodicity. chinesechemsoc.org For heterocyclic compounds, high pressure can induce phase transitions or even ring-rupturing chemical reactions. researchgate.net While not a standard technique for this specific synthesis, pressure could be explored to overcome activation barriers or influence regioselectivity in challenging synthetic steps.

Advanced Spectroscopic and Diffraction Based Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline (C₁₁H₁₂N₂OS), HRMS would provide an exact mass measurement that can be compared to the theoretical calculated mass.

| Theoretical Mass Data | Value |

| Molecular Formula | C₁₁H₁₂N₂OS |

| Monoisotopic Mass | 220.0670 u |

| Average Mass | 220.2910 u |

Interactive Data Table: The table above shows the theoretical mass data for this compound.

An experimental HRMS measurement matching the theoretical monoisotopic mass to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. While a specific experimental mass spectrum for this compound is not available, a predictive analysis of its fragmentation can be made based on the known fragmentation of related aniline (B41778) and thiazole (B1198619) derivatives. researchgate.net

Potential fragmentation pathways could include:

Cleavage of the ethoxy group.

Fission of the bond between the aniline and thiazole rings.

Ring-opening of the thiazole moiety.

Studying these patterns helps in piecing together the molecular structure.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by various intermolecular interactions, which are crucial for the physical properties of the material. In the case of this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, and the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. These interactions are expected to play a significant role in the crystal packing. researchgate.net

π-π Stacking: The aromatic aniline and thiazole rings can engage in π-π stacking interactions, where the electron clouds of the rings attract each other.

An analysis of the crystal structure would reveal the specific network of these interactions.

SC-XRD provides a snapshot of the molecule's conformation in the crystalline state. A key conformational feature of this compound would be the dihedral angle between the aniline and thiazole rings. This angle would reveal the degree of planarity or twist between the two ring systems, which has implications for the extent of electronic conjugation. The conformation of the ethoxy group relative to the aniline ring would also be determined. Studies on similar thiazole derivatives have shown that the orientation of substituents can significantly influence the molecular conformation. nih.gov

Computational and Theoretical Investigations of 2 Ethoxy 5 1,3 Thiazol 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.comresearchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For a molecule like 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline, DFT would be used to calculate the ground-state energy and electron density. The geometry optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. This optimized structure corresponds to the most probable and stable form of the molecule. From this, key electronic properties such as dipole moment, atomic charges, and the distribution of electron density can be determined, providing a comprehensive picture of the molecule's electronic landscape. asianpubs.org

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the choice of the "level of theory," which comprises the functional and the basis set.

Functional: The functional is an approximation used to describe the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, often yielding results that align well with experimental data. tandfonline.comepstem.net

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. doi.orgresearchgate.net The notations "(d,p)" and "++" indicate the addition of polarization and diffuse functions, respectively, which allow for a more accurate description of the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

The selection of an appropriate functional and basis set is a critical step that balances computational cost with the desired accuracy for the properties being investigated. For this compound, a typical level of theory for reliable geometry and electronic structure analysis would be B3LYP/6-311G(d,p). tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The HOMO and LUMO are the key players in chemical reactions.

HOMO: This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity to act as an electron donor.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater ability to act as an electron acceptor.

In this compound, the HOMO is expected to be distributed primarily over the electron-rich aniline (B41778) ring and the nitrogen of the amino group, as these are the primary sites for electron donation. The LUMO would likely be concentrated on the electron-deficient thiazole (B1198619) ring system, which can accept electron density. researchgate.net The ethoxy group, being an electron-donating group, would also influence the electron density distribution of the aniline ring.

| Orbital | Typical Energy Range (eV) | Description |

|---|---|---|

| HOMO | -5.0 to -6.5 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.0 to -2.5 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

Note: The values in this table are representative ranges for aniline-thiazole type compounds and are not the result of a specific calculation on this compound.

Energy Gap Analysis and Electronic Excitation Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. It is often associated with molecules that are colored, as the energy required for electronic excitation falls within the visible spectrum.

The HOMO-LUMO gap is also directly related to the electronic excitation properties of the molecule. The energy of the gap corresponds to the energy of the lowest-energy electronic transition. This information is valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the compound. doi.org For this compound, the presence of conjugated aromatic systems (aniline and thiazole) would be expected to result in a relatively small energy gap.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | 3.0 - 4.5 eV | Indicates chemical reactivity and kinetic stability. |

Note: The value in this table is a representative range for aniline-thiazole type compounds and is not the result of a specific calculation on this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map uses a color scale to denote different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for attack by electrophiles (electron-seeking species).

Blue: Represents regions of low electron density and positive electrostatic potential. These are susceptible to attack by nucleophiles (nucleus-seeking species).

Green/Yellow: Denotes regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the aniline's amino group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and potentially some hydrogen atoms on the aromatic rings would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net Such a map provides a clear and intuitive guide to the molecule's reactive behavior.

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is largely governed by the distribution of its electron density. Regions that are electron-rich act as nucleophilic sites, prone to attacking electron-deficient species (electrophiles). Conversely, electron-poor regions are electrophilic, making them susceptible to attack by nucleophiles. Molecular Electrostatic Potential (MEP) mapping is a key computational tool used to visualize these sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas and likely nucleophilic centers, while regions of positive potential (blue) highlight electron-deficient, electrophilic centers.

For this compound, the primary nucleophilic sites are anticipated to be the nitrogen atom of the aniline's amino group (-NH2) and the nitrogen atom within the thiazole ring, due to the presence of lone pairs of electrons. The oxygen atom of the ethoxy group (-OCH2CH3) also contributes to the nucleophilic character. The aromatic rings themselves, particularly the aniline ring activated by the electron-donating amino and ethoxy groups, are also expected to be nucleophilic.

Electrophilic sites are typically associated with the hydrogen atoms of the amino group, which are polarized due to their attachment to the electronegative nitrogen atom. The sulfur atom in the thiazole ring can also exhibit electrophilic character under certain conditions, capable of accepting electron density.

Global and Local Reactivity Descriptors

Chemical Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to chemical reactivity, with the HOMO being the site of electron donation and the LUMO the site of electron acceptance.

Chemical Hardness (η) measures the resistance of a molecule to changes in its electron distribution. A higher value indicates greater stability and lower reactivity. It is calculated as: η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophilic character. It is defined as: ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Below is a table of hypothetical calculated global reactivity descriptors for this compound, illustrating typical values for such a molecule.

| Descriptor | Symbol | Value (Illustrative) |

| HOMO Energy | EHOMO | -5.8 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 4.6 eV |

| Chemical Hardness | η | 2.3 eV |

| Chemical Softness | S | 0.43 eV-1 |

| Electrophilicity Index | ω | 2.5 eV |

Note: The values in this table are illustrative and based on similar compounds, as specific computational data for this compound is not available in published literature.

Fukui Functions and Dual Descriptors for Site Selectivity

Fukui Functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The function f+(r) relates to reactivity towards a nucleophilic attack (propensity to accept an electron), while f-(r) corresponds to reactivity towards an electrophilic attack (propensity to donate an electron).

Dual Descriptors (Δf(r)) provide a more precise picture by taking the difference between the nucleophilic and electrophilic Fukui functions. If Δf(r) > 0, the site is favored for nucleophilic attack. If Δf(r) < 0, it is favored for electrophilic attack.

For this compound, Fukui analysis would be expected to show high f- values on the nitrogen atoms and the carbon atoms of the aniline ring, confirming their nucleophilic nature. Conversely, high f+ values would likely be associated with the thiazole ring's carbon and sulfur atoms, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled and vacant orbitals within a molecule. This provides a detailed understanding of charge delocalization, hyperconjugation, and the nature of chemical bonds, which all contribute to the molecule's stability.

Hyperconjugative Interactions and Charge Delocalization

Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty (or partially filled) anti-bonding orbital. These interactions lead to electron delocalization, which stabilizes the molecule. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

In this compound, significant hyperconjugative interactions are expected between:

The lone pair (LP) orbitals of the aniline nitrogen and the π* anti-bonding orbitals of the aromatic ring.

The lone pair orbitals of the ethoxy oxygen and the σ* anti-bonding orbitals of adjacent C-C and C-H bonds.

The π orbitals of the aniline and thiazole rings, indicating a degree of electronic communication between the two ring systems.

A hypothetical summary of key NBO interactions is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |

| LP (N) on aniline | π* (C-C) in aniline ring | 35.5 |

| LP (O) on ethoxy | σ* (C-C) | 5.2 |

| π (C-C) in aniline | π* (C-C) in thiazole | 10.8 |

Note: The values in this table are illustrative and based on general principles of NBO analysis for similar aromatic and heterocyclic systems.

Intermolecular Hydrogen Bonding and Van der Waals Interactions

While NBO analysis primarily focuses on intramolecular interactions, the electronic information it provides can infer the nature of potential intermolecular forces. The polarized N-H bonds of the aniline's amino group are strong candidates for acting as hydrogen bond donors in interactions with other molecules. The nitrogen and oxygen atoms, with their high electron density and lone pairs, can act as hydrogen bond acceptors.

Furthermore, the planar, aromatic surfaces of the aniline and thiazole rings provide significant surface area for van der Waals interactions, particularly π-π stacking, which can play a crucial role in the solid-state packing and solution-phase behavior of the molecule.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum computational method used to predict the electronic absorption spectra of molecules by calculating their excited state properties. For a molecule such as this compound, TD-DFT can provide significant insights into the relationship between its molecular structure and its UV-Visible absorption characteristics. This is achieved by calculating the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

Theoretical studies on related aromatic and heterocyclic compounds, including aniline and thiazole derivatives, frequently employ functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP, often in conjunction with a Pople-style basis set like 6-311G(d,p) or larger. researchgate.netkbhgroup.in These methods have been shown to provide a good balance between computational cost and accuracy for predicting the electronic spectra of organic molecules. kbhgroup.in Solvent effects, which can be significant, are often incorporated using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.net

For this compound, the electronic transitions are expected to be dominated by π → π* transitions, characteristic of conjugated aromatic systems. The presence of the electron-donating ethoxy and aniline groups and the electron-accepting thiazole moiety suggests that intramolecular charge transfer (ICT) will be a key feature of the main electronic excitations. The highest occupied molecular orbital (HOMO) is likely to be localized on the electron-rich ethoxy-aniline portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the thiazole ring and the adjoining phenyl ring.

A hypothetical TD-DFT calculation for this compound, performed at the B3LYP/6-311G(d,p) level of theory in a solvent such as ethanol (B145695) (simulated with PCM), would likely predict several electronic transitions in the UV-Visible region. The primary, lowest-energy transition would correspond to the HOMO to LUMO excitation, representing a significant charge transfer from the aniline moiety to the thiazole ring system. Higher energy transitions would involve other molecular orbitals.

The predicted absorption data from such a study can be summarized in a data table, providing a detailed picture of the molecule's electronic structure and its interaction with light.

Table 1: Predicted Electronic Absorption Spectra Data for this compound via TD-DFT Calculated at the B3LYP/6-311G(d,p) level with PCM (Ethanol)

| Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major MO Contributions | Transition Character |

|---|---|---|---|---|

| 3.45 | 359 | 0.48 | HOMO -> LUMO (95%) | π -> π* (ICT) |

| 4.10 | 302 | 0.15 | HOMO-1 -> LUMO (88%) | π -> π |

| 4.52 | 274 | 0.22 | HOMO -> LUMO+1 (92%) | π -> π |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational landscape, flexibility, and dynamic behavior in different environments. Such simulations can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations.

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the aniline and thiazole rings, as well as the rotation of the ethoxy group. Understanding these dynamics is crucial as the molecular conformation can significantly influence its chemical reactivity and biological activity.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system's behavior is then simulated over a period of time (typically nanoseconds to microseconds) by numerically solving Newton's equations of motion for the system of atoms and molecules. nih.gov The interactions between atoms are described by a force field, such as AMBER or CHARMM.

For this compound, a key aspect to investigate would be the dihedral angle between the phenyl and thiazole rings, which determines the degree of planarity and conjugation in the molecule. Another important parameter is the orientation of the ethoxy group relative to the phenyl ring. The results of such an analysis can be summarized in a table detailing the key conformational features.

Table 2: Key Conformational Features of this compound from MD Simulations Based on a hypothetical 100 ns simulation in an aqueous environment

| Conformational Parameter | Description | Observed Average Value (degrees) | Observed Range (degrees) |

|---|---|---|---|

| Dihedral Angle (Phenyl-Thiazole) | Torsional angle defining the relative orientation of the two rings. | 35.2 | 15 - 55 |

| Dihedral Angle (Ethoxy C-O-C-C) | Torsional angle of the ethoxy group relative to the phenyl ring. | -175.0 (anti-periplanar) and 5.0 (syn-periplanar) | -180 to 180 (with two major populations) |

| Aniline N-H Bond Orientation | Orientation of the amine hydrogens relative to the phenyl ring. | Pyramidal geometry with rapid inversion |

These MD simulations can thus provide a dynamic picture of the molecule's structure, complementing the static information obtained from quantum mechanical calculations like DFT.

Exploration of Derivatives and Analogues of 2 Ethoxy 5 1,3 Thiazol 2 Yl Aniline

Systematic Modification of the Aniline (B41778) Moiety

The aniline portion of the molecule is a critical component that can be fine-tuned to influence the compound's electronic character, metabolic stability, and interactions with biological targets.

Substitution Patterns and Electronic Effects on the Phenyl Ring

Electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), tend to increase the electron density on the phenyl ring and the amino nitrogen. This increase in electron density generally enhances the basicity (pKa) of the aniline nitrogen. researchgate.netresearchgate.net Conversely, electron-withdrawing groups, like chloro (-Cl), nitro (-NO₂), or trifluoromethyl (-CF₃), decrease the electron density on the ring, making the amino group less basic. These electronic modifications can be critical for modulating binding affinity to a target protein, as they can affect hydrogen bonding capabilities and electrostatic interactions.

The position of the substituent also plays a crucial role. For instance, a group at the ortho position to the amine can introduce steric hindrance, potentially altering the planarity of the ring system and affecting its interaction with planar binding sites. Substituents at the meta or para positions primarily exert electronic influence through inductive and resonance effects.

| Substituent Position (relative to -NH₂) | Substituent Example | Electronic Effect | Potential Impact on Molecular Properties |

| ortho (C6) | -CH₃ (Methyl) | Electron-Donating (EDG), Steric Hindrance | Increases basicity; may force the amine or thiazole (B1198619) out of planarity. |

| ortho (C6) | -Cl (Chloro) | Electron-Withdrawing (EWG), Steric Hindrance | Decreases basicity; introduces steric bulk and a potential halogen bond donor. |

| meta (C4) | -OCH₃ (Methoxy) | EDG (resonance), EWG (inductive) | Moderately increases basicity; alters polarity and solubility. |

| para (C3) | -CF₃ (Trifluoromethyl) | Strong EWG | Significantly decreases basicity; increases lipophilicity. |

Replacement of the Aniline with Other Aromatic or Heteroaromatic Amines

A more profound modification involves the bioisosteric replacement of the entire aniline ring system. Aniline moieties can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and associated toxicity. nih.govbiopartner.co.uk Replacing the aniline ring with a different aromatic or heteroaromatic amine can mitigate these metabolic liabilities while preserving or enhancing the desired biological activity. acs.orgdrughunter.com

Suitable bioisosteres for the aniline ring include various heteroaromatic amines such as aminopyridines, aminopyrimidines, or aminopyrazines. For example, replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom into the aromatic system. This change significantly alters the electronic distribution, dipole moment, and hydrogen bonding capacity of the ring. Depending on the position of the ring nitrogen relative to the amino group, the basicity of the scaffold can be substantially modified. Such replacements can lead to improved metabolic stability, enhanced selectivity for a biological target, or altered physicochemical properties like solubility. biopartner.co.ukresearchgate.net Saturated carbocycles have also been explored as metabolically robust aniline isosteres. nih.govacs.org

Functionalization of the Thiazole Ring

Introduction of Substituents at C4 and C5 Positions

The C4 and C5 positions of the thiazole ring are readily amenable to substitution, often achieved through variations of the Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide. nih.gov By using appropriately substituted α-haloketones, a wide variety of functional groups can be introduced at these positions.

Introducing small alkyl groups (e.g., methyl) or aryl groups (e.g., phenyl) at C4 or C5 can impact the molecule's conformation and lipophilicity. These substituents can fill hydrophobic pockets in a target's binding site, potentially increasing potency. Furthermore, the electronic nature of substituents on an aryl group at these positions can fine-tune the electronic properties of the thiazole ring itself. researchgate.netresearchgate.net For instance, attaching groups that can act as hydrogen bond donors or acceptors can introduce new interaction points with a biological target.

| Position | Substituent Type | Example | Rationale for Modification |

| C4 | Alkyl | -CH₃ | Increase lipophilicity; explore steric tolerance in binding pockets. |

| C4 | Aryl | -C₆H₅ (Phenyl) | Introduce potential for π-π stacking; platform for further substitution. |

| C5 | Halogen | -Br | Modulate electronics; introduce a potential halogen bonding site. |

| C5 | Carboxamide | -CONH₂ | Add hydrogen bond donor/acceptor capabilities; increase polarity. |

Modification of the Thiazole Heteroatoms (e.g., oxazoles, imidazoles)

Bioisosteric replacement of the thiazole ring with other five-membered heterocycles like oxazole (B20620) or imidazole (B134444) is a key strategy for modulating molecular properties. nih.gov Thiazoles, oxazoles, and imidazoles are structurally similar but possess distinct electronic and chemical characteristics due to the different heteroatoms. scialert.net

Oxazole: Replacing the sulfur atom of thiazole with an oxygen atom to form an oxazole ring results in a more electron-rich system that is less aromatic. globalresearchonline.netscialert.net This can alter the compound's metabolic stability and hydrogen bonding potential, as the oxygen atom is a stronger hydrogen bond acceptor than sulfur.

Imidazole: Replacing the sulfur with a nitrogen atom yields an imidazole ring. The imidazole N-H can act as a hydrogen bond donor, a feature absent in thiazole and oxazole, introducing a significant new point of interaction. scispace.comnih.gov Imidazoles are also amphoteric, able to act as both weak acids and bases. scialert.net

These heterocyclic transformations can profoundly affect a compound's binding mode, selectivity, and pharmacokinetic profile. SAR studies comparing thiazole and oxazole derivatives have shown that such changes can significantly modulate biological activity and selectivity. nih.gov

Alteration of the Ethoxy Group

The ethoxy group at the C2 position of the aniline ring is another key point for modification. Altering its size, length, and polarity can influence the compound's lipophilicity, metabolic stability, and steric interactions within a binding site.

Changing the length of the alkyl chain (e.g., from ethoxy to methoxy or propoxy) directly impacts the molecule's lipophilicity and size. researchgate.net A shorter chain like methoxy (-OCH₃) would decrease lipophilicity, while a longer chain like propoxy (-OCH₂CH₂CH₃) or butoxy (-O(CH₂)₃CH₃) would increase it. researchgate.net This is a critical parameter for tuning properties like cell membrane permeability and oral bioavailability. nih.gov Studies on other classes of molecules have shown that there is often an optimal alkoxy chain length for biological activity, beyond which potency can decrease due to steric clashes or unfavorable partitioning. nih.govmdpi.com The shape of the alkoxy group can also be a major factor in inhibitory potency. nih.gov For example, introducing branching (e.g., isopropoxy) or unsaturation can further probe the steric and electronic requirements of a target binding pocket.

| Alkoxy Group | Chemical Formula | Relative Lipophilicity | Potential Influence |

| Methoxy | -OCH₃ | Lower | May improve solubility but decrease membrane permeability. |

| Ethoxy | -OCH₂CH₃ | Baseline | --- |

| n-Propoxy | -OCH₂CH₂CH₃ | Higher | Increases lipophilicity; explores larger hydrophobic pockets. |

| Isopropoxy | -OCH(CH₃)₂ | Higher | Introduces steric bulk compared to n-propoxy. |

| Benzyloxy | -OCH₂C₆H₅ | Significantly Higher | Adds a large, hydrophobic, and sterically demanding group. |

Variation of Alkoxy Chain Length (e.g., methoxy, propoxy)

The ethoxy group at the C2 position of the aniline ring is a key site for structural modification. Varying the length of this alkoxy chain (—OR) by substituting it with methoxy (—OCH₃), propoxy (—OCH₂CH₂CH₃), or longer chains can significantly alter the molecule's properties. The synthesis of these analogues typically involves the alkylation of the precursor 2-hydroxy-5-(1,3-thiazol-2-yl)aniline with the corresponding alkyl halide (e.g., methyl iodide, propyl bromide) in the presence of a base. nih.gov

Generally, the length of the alkyl chain influences several key physical properties:

Solubility : Increasing the alkyl chain length often enhances solubility in organic solvents. However, this effect can be complex, as very long chains might lead to aggregation that reduces solubility. nih.gov

Crystallinity and Molecular Packing : Shorter alkyl chains tend to promote higher crystallinity in small molecules. nih.gov This can affect the material's thermal properties and performance in solid-state applications.

Lipophilicity : Longer alkoxy chains increase the lipophilicity of the molecule, which is a critical parameter for biological applications as it affects membrane permeability. In a study on 2-bromoalkoxyanthraquinones, a shorter C3 alkoxy chain (propoxy) yielded the most promising antiproliferation activity against HCT116 cells, suggesting an optimal balance of lipophilicity and other factors is required. nih.gov

Table 1: Predicted Impact of Alkoxy Chain Length on Molecular Properties

| Alkoxy Group | Chain Length | Expected Impact on Solubility | Expected Impact on Crystallinity |

| Methoxy (-OCH₃) | Short | Lower in nonpolar solvents | Potentially Higher |

| Ethoxy (-OCH₂CH₃) | Intermediate | Moderate | Moderate |

| Propoxy (-OC₃H₇) | Intermediate | Higher than Methoxy/Ethoxy | Potentially Lower |

Introduction of Branched or Cyclic Alkoxy Substituents

Introducing branched (e.g., isopropoxy) or cyclic (e.g., cyclohexyloxy) substituents in place of the linear ethoxy chain offers another strategy to fine-tune molecular properties. These bulkier groups can significantly disrupt intermolecular packing compared to their linear counterparts. This disruption often leads to:

Reduced Crystallinity : The steric hindrance from branched or cyclic groups can prevent efficient crystal lattice formation, often resulting in more amorphous materials.

Altered Solubility : The introduction of non-linear chains can further modify solubility profiles, sometimes improving solubility in a wider range of solvents. nih.gov

Modified Thermal Properties : Changes in molecular packing affect melting points and glass transition temperatures.

The synthesis for these derivatives follows similar alkylation routes, using branched or cyclic alkyl halides as the starting reagents.

Heterocyclic Ring Fusions and Extension of Conjugation

Fusing additional heterocyclic or aromatic rings to the 2-ethoxy-5-(1,3-thiazol-2-yl)aniline core is a powerful method to extend the π-conjugated system. This has profound effects on the molecule's electronic and optical properties.

Synthesis of Polycyclic Systems Incorporating the Core Structure

A viable method for creating polycyclic systems involves the reaction of alkoxy aniline derivatives with suitable reagents to build new rings. For instance, a general approach has been developed for modifying the structure of tetracyclic quinobenzothiazinium derivatives. nih.gov This method consists of reacting an appropriate alkoxy aniline derivative with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.gov The reaction proceeds through the formation of an intermediate which then undergoes cyclization, often in the presence of an oxidant like atmospheric oxygen, to yield a fused, tetracyclic structure. nih.gov This synthetic strategy allows for the introduction of the alkoxy-thiazole-aniline moiety into a larger, rigid, and more conjugated framework. Other synthetic routes can involve the cyclization of bis-thiosemicarbazones with various reagents to form complex, fused bis-thiazole structures. nih.gov

Impact on Electronic and Optical Properties

Extending the π-conjugation through ring fusion directly impacts the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Energy Gap Reduction : Increased conjugation typically raises the HOMO energy level and lowers the LUMO energy level, resulting in a smaller HOMO-LUMO energy gap.

Bathochromic Shift : A smaller energy gap means less energy is required to excite an electron from the HOMO to the LUMO. This results in the absorption of longer wavelengths of light, observed as a red-shift (bathochromic shift) in the UV-Visible absorption spectrum. researchgate.net

Enhanced Molar Absorptivity : Larger conjugated systems often exhibit higher molar absorptivity (extinction coefficient), meaning they absorb light more strongly.

These changes are critical for developing new dyes, organic semiconductors, and photodynamic therapy agents, where the absorption of light is a key function.

Table 2: Expected Effects of Ring Fusion on Electronic and Optical Properties

| Structural Modification | Effect on π-Conjugation | Impact on HOMO-LUMO Gap | Impact on Absorption Spectrum (λmax) |

| Core Structure | Baseline | Baseline | Baseline |

| Fused Polycyclic System | Extended | Decreased | Red-Shift (Longer Wavelength) |

Theoretical Frameworks of Structure-Property Relationships (SAR) for Analogues

Understanding the relationship between molecular structure and the resulting properties is fundamental to rational drug and materials design. For analogues of this compound, structure-activity relationship (SAR) or structure-property relationship (SPR) studies aim to build predictive models based on systematic structural modifications.

Computational Approaches to Structure-Property Correlation

Computational chemistry provides powerful tools to predict molecular properties and understand structure-property relationships at the atomic level, often before a compound is synthesized. Methods such as Density Functional Theory (DFT) are frequently employed. researchgate.net

These computational approaches can accurately model:

Molecular Geometry : Predicting bond lengths, bond angles, and dihedral angles, which influence molecular packing and steric interactions. researchgate.net

Electronic Properties : Calculating HOMO and LUMO energy levels, the energy gap, and electron density distribution. These calculations help predict the electronic and optical behavior of new analogues. researchgate.net

Spectroscopic Properties : Simulating UV-Visible absorption spectra, which can be compared with experimental data to validate the computational model.

By systematically modeling a series of analogues—for example, with varying alkoxy chain lengths or different fused ring systems—researchers can establish a quantitative correlation between specific structural features and key properties. This in silico screening accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Application of Computational Methods in SAR Studies

| Computational Method | Predicted Property | Application in SAR |

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Energy Gap | Correlate electronic structure with optical absorption and reactivity. |

| DFT / TD-DFT | UV-Visible Absorption Spectra | Predict color and light-harvesting ability of new derivatives. |

| Molecular Docking | Binding Affinity to Proteins | Predict biological activity for medicinal chemistry applications. nih.gov |

Predictive Modeling for Future Derivative Design

Predictive modeling in drug design utilizes computational techniques to forecast the biological activity and properties of chemical compounds before they are synthesized. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods. For derivatives of this compound, these models can elucidate the complex relationships between molecular structure and biological function, thereby guiding chemists in prioritizing synthetic efforts towards compounds with the highest potential for success.

Key predictive modeling approaches applicable to the design of novel this compound derivatives include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of known this compound analogues and their corresponding activities, a QSAR model can be developed to predict the activity of newly designed, unsynthesized derivatives.

The development of a robust QSAR model involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For a hypothetical series of thiazole analogues, a QSAR model might be generated using multiple linear regression (MLR), resulting in an equation similar to the one conceptualized in the table below. The statistical quality of the QSAR model is assessed by parameters such as the correlation coefficient (R²), which indicates the goodness of fit, the cross-validated correlation coefficient (Q²), which assesses the predictive ability of the model, and the predicted correlation coefficient (R² pred) for an external test set. researchgate.net

| Model | R² | R² adj | Q²cv | R² pred |

|---|---|---|---|---|

| Model 1 | 0.9061 | 0.8905 | 0.8615 | 0.8258 |

This interactive table presents hypothetical statistical data for a QSAR model developed for a series of thiazole analogues, illustrating the typical parameters used to evaluate model performance. researchgate.net

The insights gained from such a model can guide the modification of the this compound scaffold. For instance, if the model indicates that a higher value for a specific electronic descriptor is positively correlated with activity, chemists can focus on introducing substituents that enhance this property.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a ligand (e.g., a derivative of this compound) within the active site of a biological target, such as an enzyme or receptor.

The process involves generating a three-dimensional model of the ligand and the target protein. The ligand is then "docked" into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

Molecular docking studies can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. This information is instrumental in designing derivatives with improved affinity and selectivity. For example, if docking reveals a specific hydrogen bond is critical for activity, new derivatives can be designed to optimize this interaction.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Ligand 13 | -11.0 | ASP352, GLU411, ARG552 |

| Acarbose (Standard) | -9.5 | ASP242, ASP327, ARG439 |

This interactive table showcases hypothetical molecular docking results for a thiazole analogue against a target protein, highlighting the binding energy and key interacting amino acid residues. researchgate.net

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model can be generated based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.gov This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active.

For the design of novel this compound derivatives, a pharmacophore model can help in understanding the spatial requirements for biological activity. It can guide the placement of functional groups on the scaffold to ensure optimal interaction with the target.

By integrating the insights from QSAR, molecular docking, and pharmacophore modeling, a comprehensive and predictive framework can be established for the design of future derivatives of this compound. This multi-faceted computational approach allows for a more targeted and efficient exploration of the chemical space around this promising scaffold, ultimately accelerating the discovery of new and improved therapeutic agents.

Mechanistic Investigations and Reactivity Studies

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of the title compound likely proceeds via the Hantzsch thiazole (B1198619) synthesis, a classic and widely used method for constructing the thiazole ring. encyclopedia.pubnih.govsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline, the synthesis would logically involve the reaction between a suitable thioamide and an α-halocarbonyl compound.

The proposed mechanism begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the α-halocarbonyl compound. This initial step forms a key intermediate which then undergoes cyclization and dehydration to yield the final thiazole ring. encyclopedia.pubnih.gov

The Hantzsch synthesis mechanism proceeds through several identifiable intermediates. Following the initial nucleophilic attack by the thioamide, key intermediates include:

Imino thioether: Formed after the initial S-alkylation of the thioamide with the α-halocarbonyl.

Hydroxythiazoline: A crucial cyclic intermediate resulting from the intramolecular nucleophilic attack of the thioamide's nitrogen atom onto the carbonyl carbon. This intermediate is sometimes stable enough to be isolated. encyclopedia.pubnih.gov

Thiazolium salt: The dehydration of the hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring, often as a salt, which is then neutralized to give the final product.

Table 1: Key Intermediates in the Hantzsch Synthesis of Thiazole Derivatives

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Imino thioether | Product of the initial nucleophilic attack of the thioamide's sulfur on the α-halocarbonyl. | First key covalent adduct. |

| Hydroxythiazoline | Formed via intramolecular cyclization of the imino thioether. | Precursor to the aromatic ring. |

While specific computational studies for this compound are not widely available, density functional theory (DFT) calculations are commonly employed to study similar heterocyclic formations. tandfonline.com Such studies would focus on calculating the energy barriers for each step of the Hantzsch synthesis.

Transition state analysis would likely reveal:

The energy profile of the initial S-alkylation (an SN2 reaction), which is typically the rate-determining step.

The energetics of the subsequent intramolecular cyclization to form the hydroxythiazoline intermediate.

The energy barrier for the final dehydration step, which leads to the aromatic thiazole ring.

These computational models help in understanding the reaction kinetics and optimizing reaction conditions for higher yields.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aniline (B41778) Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-donating effects of both the amino (-NH₂) and ethoxy (-OC₂H₅) groups. wikipedia.orglibretexts.org These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org

The regioselectivity of EAS reactions on this molecule is governed by the directing effects of the substituents.

Amino (-NH₂) group: A powerful activating group and an ortho-, para-director. wikipedia.orglibretexts.org

Ethoxy (-OC₂H₅) group: Also an activating group and an ortho-, para-director.

Thiazol-2-yl group: Generally considered an electron-withdrawing group, which deactivates the ring and acts as a meta-director.

Given the positions of the substituents, the directing effects can be summarized as follows:

The amino group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The ethoxy group at C2 directs to its ortho (C1, C3) and para (C5) positions.

The thiazole group at C5 directs to its meta (C2, C6) positions.